molecular formula C15H20N4O2 B2559908 2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034549-74-9

2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No.: B2559908
CAS No.: 2034549-74-9
M. Wt: 288.351
InChI Key: ICLFLDNEGUPUQA-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a triazole ring, and a benzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Similar structure but lacks the benzamide moiety.

    N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide: Similar structure but lacks the methoxy group.

Uniqueness

2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is unique due to the presence of both the methoxy group and the benzamide moiety, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11(2)13(10-19-16-8-9-17-19)18-15(20)12-6-4-5-7-14(12)21-3/h4-9,11,13H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLFLDNEGUPUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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